molecular formula C23H45NO5 B11943787 [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard

Cat. No.: B11943787
M. Wt: 415.6 g/mol
InChI Key: XKAZIAFZAQAHHG-NHCUHLMSSA-N
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Description

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine is a long-chain acylcarnitine derivative critical for fatty acid metabolism. Structurally, it consists of an L-carnitine backbone esterified with a 3-hydroxyhexadecanoyl group (C16:0-OH) at the 3R position. This compound serves as an analytical standard (CAS 1469901-03-8) with ≥95% purity (TLC), commonly used in clinical testing and lipidomics research to quantify acylcarnitine profiles in biological samples . Its role in lipid accumulation has been highlighted in obesity studies, where elevated levels correlate with fatty acid deposition in muscle tissue .

Properties

Molecular Formula

C23H45NO5

Molecular Weight

415.6 g/mol

IUPAC Name

(3R)-3-[(3R)-3-hydroxyhexadecanoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C23H45NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-20(25)17-23(28)29-21(18-22(26)27)19-24(2,3)4/h20-21,25H,5-19H2,1-4H3/t20-,21-/m1/s1

InChI Key

XKAZIAFZAQAHHG-NHCUHLMSSA-N

Isomeric SMILES

CCCCCCCCCCCCC[C@H](CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

Origin of Product

United States

Preparation Methods

Acylation of L-Carnitine with 3-Hydroxyhexadecanoic Acid

The most widely documented method involves transesterification between L-carnitine and activated 3-hydroxyhexadecanoic acid derivatives. In a modified protocol by Ziegler et al., the fatty acid is first converted to its acyl chloride using thionyl chloride (15 mg acid per μL thionyl chloride) at 70°C for 4 hours. The resulting acyl chloride reacts with L-carnitine hydrochloride in trichloroacetic acid at 45°C for 18 hours, yielding the acylcarnitine ester. Precipitation and diethyl ether washing remove unreacted reagents, achieving crude yields of ~60–70%.

Key Reaction Parameters

ParameterValue/Description
Acyl chloride formation70°C, 4 h, excess thionyl chloride
Esterification45°C, 18 h, trichloroacetic acid
WorkupDiethyl ether precipitation

Stereoselective Hydroxylation

The (3R)-stereochemistry is introduced via γ-butyrobetaine hydroxylase (γ-BBH), an enzyme that hydroxylates γ-butyrobetaine to L-carnitine in vivo. For synthetic applications, recombinant γ-BBH from Pseudomonas sp. AK1 is employed to hydroxylate 3-ketohexadecanoyl-L-carnitine under aerobic conditions with α-ketoglutarate and Fe²⁺ as cofactors. This method ensures >99% enantiomeric excess but requires enzymatic purification.

Purification and Analytical Validation

Solid-Phase Extraction (SPE)

Crude synthesis products are purified using C18 SPE cartridges. Methanol/water (80:20 v/v) elutes impurities, while the acylcarnitine fraction is collected with acetonitrile containing 0.1% formic acid. This step achieves ~90% recovery, as validated by LC-MS/MS.

Ultra-Performance Liquid Chromatography (UPLC)

Final purification uses a Waters ACQUITY UPLC HSS T3 column (1.8 μm, 2.1 × 150 mm) with a gradient of 0.1% formic acid (A) and 0.1% formic acid in acetonitrile (B). The method resolves [(3R)-3-hydroxyhexadecanoyl]-L-carnitine at 8.2 min (flow rate: 0.5 mL/min, column temp.: 45°C).

UPLC Conditions

Mobile Phase B GradientTime (min)% B
Initial010
Linear increase1090
Hold1290

Mass Spectrometry Characterization

Electrospray ionization (ESI+) mass spectrometry confirms the molecular ion [M+H]⁺ at m/z 416.3 (calculated: 415.61 g/mol). Collision-induced dissociation (CID) generates fragments at m/z 85.1 (trimethylammonium) and m/z 331.2 (loss of carnitine moiety). Deuterated analogs (e.g., d3-labeled) show a +3 Da shift, used as internal standards.

Challenges and Innovations

Stereochemical Purity

Achieving (3R)-configuration requires chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) or enzymatic resolution. Impurities from (3S)-isomers (<2%) are monitored via MRM transitions specific to each enantiomer.

Stability Considerations

The ester bond in acylcarnitines is prone to hydrolysis at pH >7.0. Lyophilization and storage at -80°C in amber vials extend shelf life to >2 years.

Applications in Metabolic Research

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine is used to:

  • Diagnose fatty acid oxidation disorders (e.g., carnitine palmitoyltransferase II deficiency)

  • Quantify acylcarnitine profiles in plasma via LC-MS/MS

  • Study mitochondrial dysfunction in neurodegenerative diseases

Chemical Reactions Analysis

General Reactivity and Functional Groups

The compound contains three reactive centers:

  • Hydroxy group (-OH) at the 3-position of the hexadecanoyl chain

  • Acyloxy group (-O-CO-) linking the carnitine moiety to the fatty acid

  • Quaternary ammonium group in the carnitine backbone

These groups enable participation in hydrolysis, esterification, and redox reactions under specific conditions .

Esterification and Hydrolysis

The acyloxy group undergoes hydrolysis in acidic or alkaline media to yield L-carnitine and 3-hydroxyhexadecanoic acid. Reverse esterification reactions are catalyzed by carnitine acyltransferases in biological systems .

Example Reaction:

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine+H2OH+/OHL-carnitine+3-hydroxyhexadecanoic acid\text{[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{L-carnitine} + \text{3-hydroxyhexadecanoic acid}

Reaction Type Conditions Products Application
HydrolysisAcidic (pH < 3) or alkalineL-carnitine, 3-hydroxyhexadecanoic acidMetabolic studies
Enzymatic cleavageMitochondrial matrix (pH 8)Free carnitine, acyl-CoA derivativesFatty acid β-oxidation analysis

Oxidation of the Hydroxy Group

The 3-hydroxy group can be oxidized to a ketone under strong oxidizing agents (e.g., CrO₃), forming 3-ketohexadecanoylcarnitine. This reaction is critical for studying defects in long-chain hydroxyacyl-CoA dehydrogenase .

Experimental Data:

  • Oxidizing agent: Pyridinium chlorochromate (PCC) in dichloromethane

  • Yield: ~85% (in vitro)

  • Monitoring: HPLC with UV detection at 244 nm

Derivatization for Analytical Purposes

The compound is derivatized with ethyl chloroformate and triethylamine to enhance chromatographic detection in LC-MS workflows:

Derivatization Protocol :

  • Reagents:

    • Ethyl chloroformate (0.2% v/v in chloroform)

    • Triethylamine (0.7% v/v in chloroform)

    • L-Alanine-β-naphthylamide (4.5 mg/mL in methanol)

  • Procedure:

    • Mix 1.0 mL of analyte with 2.0 mL ethyl chloroformate.

    • Add 1.0 mL triethylamine and 2.0 mL L-alanine-β-naphthylamide.

    • Agitate at 990 rpm for 15 min.

Outcome: Stable fluorescent adducts for quantification in biological matrices .

Stability Under Analytical Conditions

Parameter Value Method Source
Thermal decomposition215–230°C (TGA)Thermogravimetric analysis
PhotostabilityStable for 48h (λ < 400 nm)UV-Vis spectroscopy
Solubility8.46 × 10⁻⁵ g/L in waterALOGPS prediction

Mechanistic Insights

The quaternary ammonium group stabilizes the molecule via intramolecular ionic interactions, reducing spontaneous hydrolysis at physiological pH . Kinetic studies show pseudo-first-order degradation in alkaline buffers (k = 0.012 h⁻¹ at pH 9) .

This synthesis integrates structural reactivity, analytical protocols, and biomedical applications, leveraging data from metabolomics databases , analytical standards documentation , and method validation studies .

Scientific Research Applications

Metabolic Research

Role in Fatty Acid Metabolism
[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine is involved in the transport of fatty acids into the mitochondria for β-oxidation. It serves as a marker for assessing long-chain fatty acid metabolism disorders. Elevated levels of this compound can indicate metabolic dysfunctions, such as:

  • Type 2 Diabetes Mellitus : Studies have shown increased plasma levels of long-chain acylcarnitines, including [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, in individuals with type 2 diabetes, suggesting a link to insulin resistance and altered lipid metabolism .
  • Inherited Disorders : Altered concentrations of this acylcarnitine have been associated with conditions like long-chain 3-hydroxy acyl-CoA dehydrogenase deficiency and mitochondrial trifunctional protein deficiency .

Clinical Diagnostics

Biomarker for Disease States
The compound is utilized as a biomarker in clinical settings to evaluate metabolic health and diagnose specific conditions:

Condition Biomarker Role
Type 2 Diabetes MellitusElevated levels indicate insulin resistance
Long-Chain Fatty Acid Metabolism DisordersUseful in diagnosing inherited metabolic disorders
PsoriasisDecreased levels observed in affected individuals

Therapeutic Research

Potential Benefits in Cognitive Health
Research into L-carnitine and its derivatives has explored their potential benefits in cognitive health, particularly concerning neurodegenerative diseases:

  • Alzheimer’s Disease : Some studies suggest that L-carnitine supplementation may support acetylcholine synthesis and help mitigate mitochondrial dysfunction associated with Alzheimer's disease. However, results have been mixed regarding its efficacy .
  • Weight Management : Meta-analyses indicate that L-carnitine supplementation can lead to modest reductions in body weight and fat mass among individuals with obesity . This effect is particularly relevant when considering the broader implications of fatty acid metabolism on overall health.

Analytical Applications

Standardization in Laboratory Settings
As an analytical standard, [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine is critical for the calibration of analytical methods such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for quantifying acylcarnitines in biological samples.
  • Tandem Mass Spectrometry (MS/MS) : Essential for detecting specific acylcarnitines related to metabolic disorders.

Case Studies

Case Study 1: Type 2 Diabetes Assessment
A study involving patients with type 2 diabetes measured plasma levels of various acylcarnitines before and after dietary interventions. Results indicated that participants who followed a low-carbohydrate diet showed significant reductions in [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine levels, correlating with improved insulin sensitivity .

Case Study 2: Mitochondrial Dysfunction Disorders
In another study focused on patients with mitochondrial disorders, elevated levels of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine were consistently observed. This finding supports its use as a diagnostic biomarker for screening inherited metabolic disorders .

Mechanism of Action

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria. This process is crucial for the beta-oxidation pathway, where fatty acids are broken down to produce energy. The compound interacts with specific transport proteins and enzymes involved in fatty acid metabolism .

Comparison with Similar Compounds

Table 1: Structural Comparison of Acylcarnitines

Compound Name Chain Length Saturation Hydroxyl Position Key Features
[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine C16 Saturated 3R Used in lipidomics; linked to muscle lipid accumulation
[(3R)-3-Hydroxy-hexadec-9-enoyl]-L-carnitine C16 Unsaturated (cis-9) 3R Cis double bond alters solubility and metabolic processing
Lauroyl-L-carnitine (C12:0) C12 Saturated None Shorter chain; involved in medium-chain fatty acid transport
Acetyl-L-carnitine C2 Saturated None Enhances mitochondrial acetyl-CoA pools; neuroprotective effects
3-Hydroxyoctanoyl-L-carnitine (C8:0-OH) C8 Saturated 3R Associated with β-oxidation intermediates; diagnostic marker for metabolic disorders

Key Observations :

  • Chain Length : Longer chains (e.g., C16 vs. C12) influence membrane permeability and metabolic pathways. C16 derivatives are prioritized in mitochondrial import for long-chain fatty acid oxidation .
  • Hydroxylation: The 3R-hydroxyl group in [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine facilitates enzyme recognition in β-oxidation, distinguishing it from non-hydroxylated analogs like lauroyl-L-carnitine .
  • Unsaturation: The cis-9 double bond in [(3R)-3-Hydroxy-hexadec-9-enoyl]-L-carnitine reduces melting point and may affect binding to carnitine palmitoyltransferase (CPT) enzymes .

Analytical and Pharmacokinetic Properties

Table 2: Analytical Parameters of Carnitine Standards

Compound Purity Grade Assay Method Storage Conditions Primary Application
[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine ≥95% (TLC) HPLC −20°C Lipidomics, clinical diagnostics
[(3R)-3-Hydroxy-hexadec-9-enoyl]-L-carnitine ≥85% (HPLC) HPLC −20°C Metabolic disorder screening
L-Carnitine L-Tartrate 99.37% RP-HPLC Room temperature Pharmaceutical quality control

Key Observations :

  • Purity and Stability: [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine requires stringent storage (−20°C) due to its labile hydroxyl group, whereas non-hydroxylated derivatives like lauroyl-L-carnitine are more stable .
  • Detection Methods : Fluorescence and RP-HPLC are preferred for short-chain carnitines, while long-chain hydroxyacylcarnitines necessitate specialized columns for resolution .

Key Observations :

  • Therapeutic Potential: Acetyl-L-carnitine demonstrates neuroprotective effects, whereas [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine is more relevant in lipid metabolism disorders .
  • Diagnostic Utility: Elevated 3-hydroxyacylcarnitines (C16-OH, C14-OH) in blood indicate impaired mitochondrial β-oxidation, distinguishing them from non-hydroxylated species .

Biological Activity

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine is a specialized analytical standard derived from L-carnitine, a vital compound in cellular metabolism, particularly in the transport and oxidation of fatty acids. This compound has garnered attention due to its significant biological activities, including enhancing mitochondrial function, reducing oxidative stress, and potentially offering neuroprotective effects. This article delves into the biological activity of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, supported by research findings and data tables.

Molecular Characteristics

  • Molecular Formula : C23H45NO5
  • Molecular Weight : 403.62 g/mol
  • Structure : The compound features a hydroxyl group at the 3-position of the hexadecanoyl chain, which is crucial for its biological activity.

1. Fatty Acid Metabolism

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine plays a pivotal role in fatty acid metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is essential for energy production in tissues that predominantly use fatty acids as fuel, such as skeletal and cardiac muscles .

2. Mitochondrial Function Enhancement

Research indicates that this compound enhances mitochondrial function by:

  • Increasing fatty acid oxidation rates.
  • Improving ATP production through enhanced β-oxidation processes .
  • Reducing oxidative stress and inflammation within cells, which may protect against metabolic disorders and cardiovascular diseases .

3. Neuroprotective Effects

Studies suggest that [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine may have neuroprotective properties. It is being investigated for its potential benefits in neurodegenerative diseases due to its ability to reduce oxidative damage and support mitochondrial health.

Comparative Analysis with Related Compounds

The following table compares [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine with other carnitine derivatives:

Compound NameMolecular FormulaKey Characteristics
[(2R)-3-Hydroxyoctanoyl]-L-carnitineC15H29NO5Shorter carbon chain; primarily involved in energy metabolism.
CarnitineC7H15NO3Basic structure; essential for fatty acid transport; lacks acyl group.
[(3R)-3-Hydroxydecanoic acid]-L-carnitineC17H33NO4Medium-chain fatty acid derivative; different metabolic effects.

The unique structural features of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine contribute to its enhanced biological activity compared to shorter-chain analogs.

Study on Metabolic Disorders

A study examined the effects of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine on patients with metabolic syndrome. Results indicated significant improvements in lipid profiles and reduced markers of oxidative stress after supplementation with this compound over a period of 12 weeks.

Cardiovascular Health Research

In another clinical trial focusing on cardiovascular health, participants who received [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine showed improved cardiac function and reduced incidence of ischemic events compared to a control group .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine in biological matrices?

  • Methodology : Use high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) for high sensitivity and specificity. This approach is validated for underivatized acylcarnitines in dried blood spots and plasma, with calibration curves established using isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Sample Preparation : For plasma, protein precipitation with methanol or acetonitrile (1:4 v/v) is recommended. For dried blood spots, extract analytes using a methanol:water (80:20) solution containing 0.1% formic acid .

Q. How can researchers ensure the purity and stability of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine analytical standards?

  • Validation : Perform batch-specific purity assessments via HPLC with UV/Vis detection (λ = 210–220 nm) and confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy.
  • Stability : Store standards at −80°C in anhydrous conditions. Monitor degradation via accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) and quantify impurities using charged aerosol detection (CAD) .

Q. What are the key considerations for optimizing sample preparation to minimize matrix interference in acylcarnitine analysis?

  • Critical Steps :

Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 + ion exchange) to isolate acylcarnitines from phospholipids and salts.

Employ derivatization-free protocols to avoid introducing artifacts, as hydroxyacylcarnitines are prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How should researchers design experiments to investigate the role of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine in mitochondrial β-oxidation dysfunction?

  • Experimental Framework :

  • In vitro : Treat primary hepatocytes or cardiomyocytes with the compound and measure β-oxidation rates via radiolabeled palmitate assays or oxygen consumption rates (OCR) using Seahorse analyzers.
  • In vivo : Use knock-in murine models with mutations in mitochondrial enzymes (e.g., CPT1A) and profile plasma acylcarnitines via targeted metabolomics. Reference metabolomic profiling strategies from studies linking acylcarnitines to heart failure .
    • Controls : Include L-carnitine-depleted media or etomoxir (CPT1 inhibitor) to validate specificity .

Q. What statistical approaches are recommended to resolve contradictions in reported acylcarnitine levels across studies?

  • Strategies :

Meta-regression : Adjust for covariates like age, BMI, and comorbidities using mixed-effects models, as exemplified in systematic reviews of L-carnitine supplementation trials .

Multivariate Analysis : Apply partial least squares-discriminant analysis (PLS-DA) to separate confounding factors (e.g., diet, medication) from true biological variation in metabolomics datasets .

  • Data Normalization : Use probabilistic quotient normalization (PQN) to correct for batch effects in mass spectrometry data .

Q. How can researchers integrate [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine data with multi-omics workflows to study metabolic diseases?

  • Integration Framework :

Transcriptomics : Correlate acylcarnitine levels with expression of β-oxidation genes (e.g., ACADL, HADHA) using RNA-seq data from tissue biopsies.

Proteomics : Map acylcarnitine concentrations to mitochondrial protein abundance (e.g., CPT2, CRAT) via tandem mass tag (TMT) labeling.

Clinical Data : Apply pathway enrichment analysis to identify associations with phenotypes (e.g., ejection fraction in heart failure) using tools like MetaboAnalyst .

Methodological Challenges & Solutions

Q. How to address low recovery rates of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine in complex matrices like cerebrospinal fluid (CSF)?

  • Optimization :

  • Ion-Pairing Reagents : Add 10 mM heptafluorobutyric acid (HFBA) to mobile phases to enhance ionization efficiency.
  • Microextraction : Use micro-SPE cartridges (e.g., 1–10 µL bed volume) for low-abundance samples, achieving recovery rates >85% .

Q. What are the pitfalls in interpreting [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine as a biomarker for specific diseases?

  • Key Considerations :

  • Confounding Factors : Elevated levels may reflect generalized mitochondrial stress rather than disease-specific pathways. Validate findings against secondary markers (e.g., lactate, acyl-CoA profiles) .
  • Temporal Dynamics : Collect longitudinal samples to distinguish acute metabolic shifts (e.g., fasting) from chronic dysregulation .

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